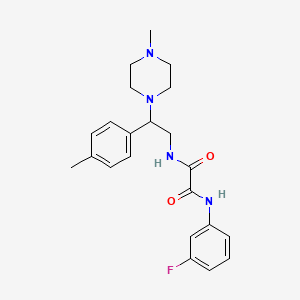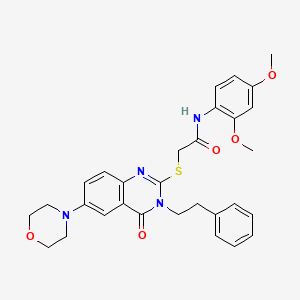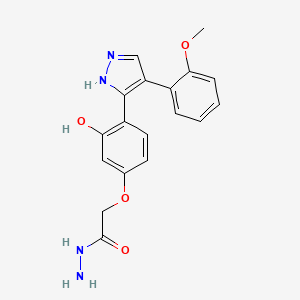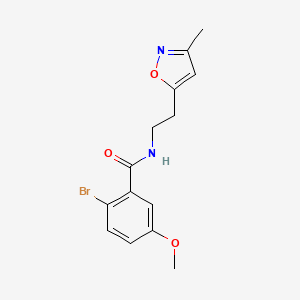
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the analysis of the compound . For instance, the presence of a 4-methylpiperazinyl group is discussed in the context of phosphoric triamides in the second paper, which could suggest similar synthetic routes or chemical behaviors in the compound of interest .
Synthesis Analysis
The synthesis of compounds with complex structures such as the one described often involves multi-step reactions, starting from simpler precursors. While the exact synthesis of "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not detailed in the provided papers, the synthesis of related phosphoric triamides containing a 4-methylpiperazinyl group is described in the second paper. This involves characterizations by NMR, IR, Mass spectroscopy, and elemental analysis . These techniques are likely applicable to the synthesis analysis of the compound , ensuring the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic methods and quantum chemical calculations, as mentioned in the second paper. For the compound of interest, similar methods such as NMR, IR, and Mass spectroscopy would be used to determine its structure. Quantum chemical calculations, like those performed in the second paper using HF and B3LYP methods with the 6-31+G** basis set, would provide theoretical confirmation of the molecular structure .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The first paper discusses a fluorogenic reagent for the analysis of primary amines, which suggests that the compound , with its piperazinyl group, might also interact with primary amines or be used in similar detection methods . The stability of the fluorescent derivatives in both acidic and basic solutions, as mentioned in the first paper, could also be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its functional groups and molecular interactions. The first paper indicates that the fluorogenic reagent it discusses is hydrophobic and can be analyzed in reversed-phase HPLC . This suggests that "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" may also exhibit hydrophobic properties due to the presence of aromatic rings and a piperazinyl group. Additionally, the nuclear quadrupole coupling constants (NQCCs) discussed in the second paper for various atoms in phosphoric triamides could provide a basis for predicting similar properties in the compound of interest .
Scientific Research Applications
1. Crystal Structure and Chemical Analysis
Research by Ozbey, Kuş, and Göker (2001) focused on the crystal structure and chemical analysis of a related compound, highlighting the importance of structural determination in understanding the properties and potential applications of such complex molecules (Ozbey, Kuş, & Göker, 2001).
2. Antimicrobial and Antifungal Applications
Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its potential in creating derivatives with antimicrobial properties (Mamedov et al., 2016).
3. Antitumor Activity
Ding et al. (2016) synthesized novel 1,2,4-triazole Schiff bases containing a similar piperazine group and evaluated their antitumor activity, indicating the potential use of these compounds in cancer research (Ding et al., 2016).
4. Neurological Studies
Research by Piccoli et al. (2012) on compounds with similar structural elements explored the role of Orexin-1 Receptor in compulsive food consumption, contributing to the understanding of neurological mechanisms and potential therapeutic applications (Piccoli et al., 2012).
5. Antimicrobial Synthesis and Evaluation
Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including compounds structurally similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, for their antimicrobial activities, contributing to infectious disease research (Sheu et al., 2003).
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIGNPOBNKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)


![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)